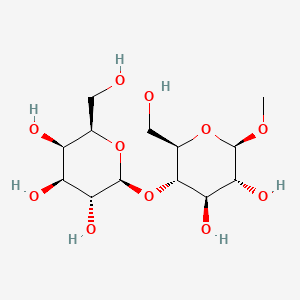Methyl lactoside
CAS No.: 7216-69-5
Cat. No.: VC3688565
Molecular Formula: C13H24O11
Molecular Weight: 356.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7216-69-5 |
|---|---|
| Molecular Formula | C13H24O11 |
| Molecular Weight | 356.32 g/mol |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12-,13+/m1/s1 |
| Standard InChI Key | FHNIYFZSHCGBPP-ABBMIVAOSA-N |
| Isomeric SMILES | CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
| SMILES | COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
| Canonical SMILES | COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl beta-lactoside is structurally defined as beta-D-Gal-(1->4)-beta-D-Glc-OMe, consisting of a methyl beta-D-glucoside with a beta-D-galactosyl residue attached at the 4-position. The systematic IUPAC name for this compound is methyl beta-D-galacto-hexopyranosyl-(1->4)-beta-D-gluco-hexopyranoside. The molecular structure features the characteristic 1,4-glycosidic linkage between the galactose and glucose units, with the methyl group attached to the anomeric carbon of the glucose unit . This specific structural arrangement plays a crucial role in determining the compound's physical, chemical, and biological properties.
In addition to the beta form, methyl alpha-lactoside, which is methyl β-galactopyranosyl-(1→4)-α-glucopyranoside, represents another important anomeric variant with distinct conformational characteristics .
Physical and Chemical Properties
Methyl lactoside possesses specific physical and chemical properties that are important for its characterization and applications. These properties are summarized in the following table:
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H24O11 |
| Molecular Weight | 356.32 g/mol |
| CAS Number | 7216-69-5 |
| Physical State | Solid |
| Color | White to Off-White |
| Melting Point | 205°C |
| Density | 1.63±0.1 g/cm³ (20°C, 760 Torr) |
| Water Solubility | Slightly soluble |
| Stability | Hygroscopic |
| LogP | -3.160 (estimated) |
| Recommended Storage Temperature | -20°C |
| FDA UNII | 868YEO5270 |
The compound's hygroscopic nature necessitates proper storage conditions to maintain its integrity. Its limited water solubility influences its behavior in aqueous solutions and biological systems. The negative LogP value indicates the compound's hydrophilic character, which is typical for carbohydrate derivatives .
Biological Studies and Applications
Conformational Studies and Protein Interactions
Recent Research Developments
Recent scientific investigations have continued to explore the properties and applications of methyl lactoside and related compounds. Studies focusing on the conformational analysis of glycosides have employed advanced spectroscopic techniques, including NMR spectroscopy, to elucidate the structural details of methyl lactoside in solution.
For instance, the conformation of methyl β-galactopyranosyl-(1→4)-α-glucopyranoside (methyl α-lactoside) in solution has been studied through NMR spectroscopy and molecular mechanics calculations, providing detailed information about the preferred conformations and flexibility of the glycosidic linkage .
Such conformational studies are essential for understanding the biological recognition of carbohydrates and for the rational design of glycomimetics with potential therapeutic applications. The continuing interest in methyl lactoside and its derivatives reflects the broader significance of carbohydrate chemistry in both fundamental research and applied sciences.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume